1-Hydroxymethyl-beta-carboline glucoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

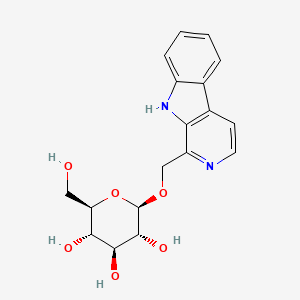

Structure

3D Structure

Properties

Molecular Formula |

C18H20N2O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H20N2O6/c21-7-13-15(22)16(23)17(24)18(26-13)25-8-12-14-10(5-6-19-12)9-3-1-2-4-11(9)20-14/h1-6,13,15-18,20-24H,7-8H2/t13-,15-,16+,17-,18-/m1/s1 |

InChI Key |

UBEWCGDGCYXTEA-SOVHRIKKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)COC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of 1 Hydroxymethyl β Carboline Glucoside

Formation from L-Tryptophan and α-Dicarbonyl Compounds

Research has demonstrated that 1-Hydroxymethyl-β-carboline (HME-βC) can be formed from the reaction of L-tryptophan with various α-dicarbonyl compounds acs.orgnih.govnih.govresearchgate.net. These reactive carbonyl species are often generated during the heating of foods.

Key α-dicarbonyl compounds involved in the formation of HME-βC include:

Glyoxal (B1671930): The reaction between L-tryptophan and glyoxal has been shown to yield HME-βC acs.orgnih.govnih.gov.

Methylglyoxal (B44143): This compound also reacts with L-tryptophan to form β-carbolines, though it primarily leads to the formation of 1-(1-hydroxyethyl)-β-carboline (HET-βC) acs.orgnih.gov.

3-Deoxyglucosone (B13542): As an intermediate in carbohydrate degradation, 3-deoxyglucosone is a significant precursor in the formation of various β-carboline structures acs.orgnih.gov.

The formation of these β-carbolines, including HME-βC, is influenced by factors such as pH and temperature, with acidic conditions and increased temperatures generally favoring the reaction acs.orgnih.gov.

Role of Maillard Reaction Pathways in β-Carboline Generation

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning reaction is responsible for the color and flavor of many cooked foods researchgate.netsandiego.edu. It is also a significant pathway for the generation of a diverse array of compounds, including β-carboline alkaloids mdpi.com.

Within the Maillard reaction, the interaction of L-tryptophan with α-dicarbonyl compounds, which are themselves intermediates of sugar degradation, leads to the formation of the β-carboline skeleton acs.orgacs.orgnih.gov. The initial step involves a condensation reaction, which is followed by cyclization and subsequent oxidation to form the aromatic β-carboline ring system acs.orgnih.gov. While this pathway is well-documented for the formation of the aglycone HME-βC in food models, the direct formation of 1-Hydroxymethyl-β-carboline glucoside via this reaction has not been described. It is plausible that in the context of its natural occurrence in Picrasma quassioides, the aglycone is first formed through biosynthetic pathways and subsequently glycosylated by enzymes to produce the final glucoside.

Analytical Methodologies for 1 Hydroxymethyl β Carboline Glucoside and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating β-carboline alkaloids from intricate mixtures, allowing for their subsequent quantification and identification. High-performance liquid chromatography, particularly in its reversed-phase mode, is the most widely employed technique for this class of compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of β-carboline alkaloids. The technique is frequently coupled with detectors such as Diode Array Detectors (DAD) for preliminary identification based on UV spectra and fluorescence detectors for sensitive quantification, as the indole (B1671886) structure of β-carbolines often imparts fluorescent properties. nih.gov Chromatographic analysis using HPLC systems is routinely used to monitor the formation of these compounds in synthetic reactions and to detect their presence in various food samples. nih.govsemanticscholar.org For instance, the analysis of α-dicarbonyl-derived β-carbolines, including the aglycone 1-Hydroxymethyl-β-carboline, has been performed using Agilent HPLC systems equipped with both DAD and fluorescence detectors. nih.gov

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation for β-carbolines due to its compatibility with the moderately polar nature of these molecules. This technique typically utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, which is often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.com

In the analysis of 1-Hydroxymethyl-β-carboline (HME-βC), the aglycone of the titular compound, RP-HPLC has been successfully applied. nih.gov Studies have documented the use of C18 columns to separate β-carbolines formed from the reaction of L-tryptophan with α-dicarbonyl compounds like glyoxal (B1671930). nih.govresearchgate.net The mobile phase composition is often acidified with additives like formic acid to improve peak shape and resolution. mdpi.com The effective separation achieved by RP-HPLC is crucial for resolving individual β-carbolines from complex reaction mixtures or food extracts prior to their identification by mass spectrometry. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | nih.gov |

| Stationary Phase | Novapak C18 column (150 mm × 3.9 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of HPLC-grade water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) | mdpi.com |

| Detection | Diode Array Detector (DAD) and Fluorescence Detector | nih.gov |

Spectroscopic Methods for Structural Characterization

Following separation, spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 1-Hydroxymethyl-β-carboline glucoside and its derivatives. These techniques provide detailed information about the connectivity of atoms, molecular weight, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, including β-carboline alkaloids. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide definitive evidence of the molecular skeleton and the precise location of substituents.

For the aglycone, 1-Hydroxymethyl-β-carboline (HME-βC), detailed NMR data has been reported. semanticscholar.orgcsic.es The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the tricyclic core and a key singlet for the methylene (B1212753) protons of the hydroxymethyl group at position C-1. csic.es The ¹³C NMR spectrum complements this by showing resonances for all carbon atoms, including the quaternary carbons of the fused ring system and the carbon of the hydroxymethyl group. semanticscholar.orgcsic.es For the glucoside derivative, additional ¹H NMR signals would be expected in the 3-5 ppm range, corresponding to the protons of the glucose moiety. nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment | Reference |

|---|---|---|---|---|

| 11.36 | s | - | NH-9 | csic.es |

| 8.24 | d | 5.1 | H-3 | csic.es |

| 8.21 | d | 8.0 | H-5 | csic.es |

| 8.01 | d | 5.1 | H-4 | csic.es |

| 7.66 | d | 8.3 | H-8 | csic.es |

| 7.52 | dd | 8.3, 7.5 | H-6 | csic.es |

| 7.22 | dd | 8.0, 7.5 | H-7 | csic.es |

| 4.96 | s | - | CH₂-1' | csic.es |

| Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|

| 144.93 | C-1 | semanticscholar.org |

| 140.53 | C-4b | semanticscholar.org |

| 136.85 | C-3 | semanticscholar.org |

| 133.46 | C-4a | semanticscholar.org |

| 127.92 | C-8a | semanticscholar.org |

| 127.88 | C-6 | semanticscholar.org |

| 121.51 | C-5 | semanticscholar.org |

| 120.54 | C-9a | semanticscholar.org |

| 119.11 | C-7 | semanticscholar.org |

| 113.75 | C-4 | semanticscholar.org |

| 112.24 | C-8 | semanticscholar.org |

| 63.53 | C-1' (CH₂) | semanticscholar.org |

Mass Spectrometry (MS) is critical for determining the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for β-carbolines, often detecting the protonated molecule [M+H]⁺. semanticscholar.orgcsic.es High-Resolution Mass Spectrometry (HRMS), for example using a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides highly accurate mass measurements, which allows for the confident determination of the elemental composition. semanticscholar.org

HR-ESI-MS analysis of 1-Hydroxymethyl-β-carboline (HME-βC) has established its molecular formula as C₁₂H₁₀N₂O. semanticscholar.org The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful combination that enables the separation of components in a mixture and their immediate analysis by MS, confirming the identity of each chromatographic peak. nih.govcsic.es

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive | csic.es |

| Analyzer | Quadrupole Time-of-Flight (Q-TOF) | semanticscholar.org |

| Observed Ion [M+H]⁺ (m/z) | 199.0858 | semanticscholar.org |

| Calculated Ion [M+H]⁺ (m/z) | 199.0866 | semanticscholar.org |

| Deduced Molecular Formula | C₁₂H₁₀N₂O | semanticscholar.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophore. The tricyclic aromatic system of β-carbolines gives rise to characteristic absorption bands in the UV region. While specific UV-Vis data for 1-Hydroxymethyl-β-carboline glucoside is not extensively detailed, the β-carboline scaffold generally exhibits distinct absorption maxima. researchgate.net For example, the related β-carboline harmane shows a characteristic absorption band at 347 nm. researchgate.net This technique is most often used in conjunction with HPLC, where a DAD detector records the UV-Vis spectrum of the compound as it elutes from the column, aiding in its identification by comparing the spectrum to that of known standards or libraries. nih.gov

Bioanalytical Techniques for Detection and Quantification

The accurate detection and quantification of 1-Hydroxymethyl-β-carboline glucoside and its related compounds in complex biological samples are crucial for understanding their pharmacokinetic profiles, metabolic pathways, and mechanisms of action. Given the structural similarities to other β-carboline alkaloids, established bioanalytical methods for this class of compounds, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a robust framework for the development of specific and sensitive assays for 1-Hydroxymethyl-β-carboline glucoside.

The inherent advantages of LC-MS/MS, including high selectivity, sensitivity, and the ability to provide structural information, make it the gold standard for bioanalysis of trace-level analytes in intricate matrices. This technique allows for the effective separation of the analyte of interest from endogenous components, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. While specific validated methods for 1-Hydroxymethyl-β-carboline glucoside are not extensively detailed in publicly available literature, the principles of method development can be inferred from studies on structurally related β-carboline alkaloids.

Application in Biological Matrices (e.g., Cell Extracts, Animal Tissues)

The analysis of 1-Hydroxymethyl-β-carboline glucoside in biological matrices such as cell extracts and animal tissues necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte prior to instrumental analysis. The choice of extraction technique is paramount and is largely dependent on the physicochemical properties of the analyte and the nature of the matrix.

Sample Preparation for Cell Extracts:

For in vitro studies involving cell cultures, such as the human hepatoma cell line HepG2, which is a common model for studying hepatic metabolism and toxicity, the intracellular concentration of 1-Hydroxymethyl-β-carboline glucoside would be a key parameter. A typical workflow for extracting the analyte from cell lysates would involve:

Cell Lysis: Disruption of the cell membrane to release intracellular contents, which can be achieved through methods like sonication, freeze-thaw cycles, or the use of specific lysis buffers.

Protein Precipitation: Addition of a cold organic solvent, such as acetonitrile or methanol, to the cell lysate to precipitate proteins, which can interfere with the analysis.

Centrifugation: Separation of the precipitated proteins from the supernatant containing the analyte.

Supernatant Processing: The resulting supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup and concentration steps, such as solid-phase extraction (SPE) or evaporation and reconstitution in a suitable solvent.

Sample Preparation for Animal Tissues:

Analysis in animal tissues is essential for preclinical pharmacokinetic and toxicokinetic studies. The heterogeneous nature of tissues requires more rigorous sample preparation. A common and effective approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been successfully applied to the extraction of other β-carboline alkaloids from meat products. mdpi.com An adapted QuEChERS protocol for 1-Hydroxymethyl-β-carboline glucoside in animal tissue would likely involve:

Homogenization: The tissue sample is mechanically homogenized to ensure uniformity.

Extraction: The homogenized tissue is extracted with an organic solvent, typically acetonitrile, often in the presence of buffering salts to facilitate phase separation and stabilize the analyte.

Cleanup: A dispersive solid-phase extraction (d-SPE) step is employed where the extract is mixed with a combination of sorbents to remove interfering matrix components like lipids and pigments.

Final Extract Preparation: After centrifugation, the cleaned extract is evaporated and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.

LC-MS/MS Analysis:

Following sample preparation, the extract is analyzed by LC-MS/MS. The chromatographic and mass spectrometric parameters would be optimized for the specific detection of 1-Hydroxymethyl-β-carboline glucoside.

Chromatography: A reversed-phase C18 column is typically used for the separation of β-carboline alkaloids. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency, is a common practice. mdpi.com

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally employed. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the protonated molecule [M+H]⁺ of 1-Hydroxymethyl-β-carboline glucoside) and its characteristic product ions generated upon collision-induced dissociation.

The tables below present hypothetical yet representative data for a validated LC-MS/MS method for the quantification of 1-Hydroxymethyl-β-carboline glucoside in cell extracts and animal tissues, based on typical performance characteristics observed for similar bioanalytical assays.

Table 1: Hypothetical LC-MS/MS Method Parameters for 1-Hydroxymethyl-β-carboline Glucoside

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | To be determined experimentally |

| Product Ions | To be determined experimentally |

Table 2: Hypothetical Method Validation Parameters

| Parameter | Cell Extracts | Animal Tissues |

|---|---|---|

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/g |

| Limit of Detection (LOD) | 0.3 ng/mL | 0.5 ng/g |

| Limit of Quantification (LOQ) | 1 ng/mL | 1 ng/g |

| Recovery (%) | 85 - 105% | 80 - 110% |

| Intra-day Precision (%RSD) | < 10% | < 15% |

| Inter-day Precision (%RSD) | < 15% | < 15% |

Future Research Directions and Translational Perspectives for 1 Hydroxymethyl β Carboline Glucoside

Exploration of Additional Biological Activities and Mechanistic Elucidation

The broader family of β-carboline alkaloids exhibits a wide array of biological and pharmacological activities, acting on the central nervous system, inhibiting key enzymes like monoamine oxidase (MAO), and demonstrating properties such as antitumor, antiviral, and antimicrobial effects. acs.orgnih.govnih.gov However, the specific activity profile of the glycosylated form, 1-Hydroxymethyl-β-carboline glucoside, remains largely unexplored.

Future investigations should systematically screen the compound for a variety of biological activities. Given the known functions of related β-carbolines, priority areas for investigation include neuropharmacological effects (e.g., anxiolytic, sedative, anticonvulsant), enzyme inhibition (e.g., kinases, topoisomerases), and antiproliferative activity against various cancer cell lines. nih.gov One study has already noted that quassinoids and alkaloids from Picrasma quassioides, where this compound is found, show nitric oxide inhibitory activity. medchemexpress.com

Once a significant biological activity is identified, mechanistic elucidation will be paramount. This involves identifying the specific molecular targets and signaling pathways through which 1-Hydroxymethyl-β-carboline glucoside exerts its effects. For example, if neuroactivity is observed, studies should investigate interactions with benzodiazepine (B76468), serotonin (B10506), or imidazoline (B1206853) receptors. acs.orgnih.gov

| Potential Biological Activity | Rationale based on β-Carboline Family | Potential Mechanism to Investigate |

| Neuropharmacological | Relatives like harman (B1672943) exhibit antidepressant and behavioral effects. acs.orgnih.gov | Interaction with serotonin uptake, benzodiazepine receptors, monoamine oxidase (MAO) inhibition. acs.orgnih.gov |

| Antitumor | β-carbolines are known to intercalate into DNA and inhibit cyclin-dependent kinases (CDKs) and topoisomerases. nih.govresearchgate.net | DNA binding, inhibition of key cell cycle enzymes. |

| Anti-inflammatory | Isolated from a plant with known nitric oxide inhibitory compounds. medchemexpress.com | Modulation of inflammatory pathways, inhibition of pro-inflammatory enzymes. |

| Antiviral / Antimicrobial | Broad-spectrum pharmacological properties have been demonstrated in the β-carboline family. nih.gov | Disruption of viral replication cycles, inhibition of microbial growth. |

Structure-Activity Relationship Studies (SAR) on the Glucoside Moiety and β-Carboline Scaffold

Understanding the relationship between the chemical structure of 1-Hydroxymethyl-β-carboline glucoside and its biological activity is crucial for optimization. Structure-activity relationship (SAR) studies are needed to determine the functional importance of both the β-carboline core and the attached glucoside moiety.

Key questions to address include:

The Role of the Glucoside: Is the glucoside group essential for activity, or does it primarily influence pharmacokinetic properties like solubility and bioavailability? Comparative studies with its aglycone form (1-Hydroxymethyl-β-carboline) are necessary.

Modifications to the β-Carboline Scaffold: SAR studies on other β-carbolines have shown that substituents at positions 1, 2, 6, 7, and 9 can significantly alter activity and toxicity. researchgate.net Systematic modification of these positions on the 1-Hydroxymethyl-β-carboline glucoside scaffold would provide valuable data. For instance, altering the hydroxymethyl group at position 1 could reveal its importance for target binding. researchgate.net

Development of Synthetic Analogs and Derivatives with Enhanced Specificity

Building upon SAR data, the next logical step is the rational design and synthesis of analogs and derivatives. The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The synthesis of β-carboline alkaloids often utilizes methods like the Pictet-Spengler reaction. nih.gov

Future synthetic efforts could focus on:

Altering the Glycoside: Replacing the glucose with other sugar moieties (e.g., rhamnose, galactose) to modulate bioavailability and target interaction.

Modifying the Linkage: Changing the nature of the bond connecting the sugar to the β-carboline.

Scaffold Derivatization: Introducing various functional groups (e.g., halogens, alkyl groups, amides) at different positions on the β-carboline ring, a strategy that has proven effective for developing more active and less toxic derivatives of compounds like harmine (B1663883). researchgate.netmdpi.com

| Analog Design Strategy | Objective | Example Modification |

| Glycosidic Variation | Improve bioavailability, alter target specificity. | Replace glucose with xylose or an amino sugar. |

| Aglycone Modification | Enhance potency, reduce off-target effects. | Add a methyl group to the indole (B1671886) nitrogen (position 9). |

| Linker Chemistry | Increase stability, modify release of the aglycone. | Synthesize an ether-linked glucoside instead of the natural O-glycosidic bond. |

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of 1-Hydroxymethyl-β-carboline glucoside, its integration with advanced omics technologies is essential. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in cells or organisms.

Proteomics: Can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. This can help uncover novel molecular targets and mechanisms of action.

Metabolomics: Can reveal how the compound alters cellular metabolism. This is particularly relevant if the compound shows effects on metabolic disorders or cancer, which involve significant metabolic reprogramming.

Transcriptomics: Can show how the compound affects gene expression, providing insights into the upstream signaling pathways being modulated.

These comprehensive datasets can help build a detailed "biological profile" of the compound, revealing its mechanism of action, potential off-target effects, and biomarkers for its activity.

Development of Pre-clinical Animal Models for Specific Therapeutic Applications

Once promising in vitro activity and a plausible mechanism have been established, evaluation in relevant preclinical animal models is the critical next step for translation. The choice of animal model will depend entirely on the specific therapeutic area identified through initial screening.

For example, if the compound demonstrates neuroprotective properties, its efficacy could be tested in established models of neurodegenerative diseases like Parkinson's disease. researchgate.net If anti-inflammatory activity is confirmed, models of acute or chronic inflammation would be appropriate. These in vivo studies are necessary to assess the compound's efficacy, pharmacokinetics, and to establish a preliminary understanding of its effects in a whole-organism context.

Investigation of Glycosidase Activity on the Glucoside Form and Bioavailability of the Aglycone

The presence of the glucoside moiety raises important questions about the compound's fate in the body. Many natural glycosides are prodrugs that are hydrolyzed by intestinal or cellular glycosidases (such as β-glucosidases) to release the active aglycone. nih.govnih.gov

Future research must investigate:

Metabolic Stability: Is 1-Hydroxymethyl-β-carboline glucoside susceptible to cleavage by human glycoside hydrolase enzymes? nih.gov This will determine whether the intact glucoside or its aglycone is the primary species present in circulation.

Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) properties of both the glucoside and its potential aglycone need to be determined. The bioavailability of many natural compounds, such as flavonoids, is often low and significantly influenced by glycosylation and subsequent metabolism. mdpi.com Understanding these parameters is fundamental to assessing its potential as a therapeutic agent.

This line of inquiry is crucial for determining whether the observed biological activity is due to the glycoside itself, the aglycone, or a combination of both.

Q & A

Q. Q1. What are the recommended synthetic routes for 1-Hydroxymethyl-beta-carboline glucoside, and how can stereoselectivity be optimized?

Methodological Answer: Synthesis typically involves glycosylation reactions using protected glucose derivatives. For example, stereoselective amination (e.g., Mn-mediated reactions) can favor the desired β-configuration, as demonstrated in labeled glucoside syntheses . Silver(I) oxide and alkyl halides (e.g., iodomethane) are effective for methylation of intermediates. Optimization requires monitoring reaction conditions (temperature, solvent polarity) and using chiral catalysts to enhance stereochemical purity .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR (1D/2D) to confirm glycosidic bond formation and hydroxymethyl positioning .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystalline) or SDF/MOL files for 3D structural modeling .

Cross-referencing with databases like PubChem ensures alignment with known spectral data .

Q. Q3. What analytical techniques are critical for assessing purity in preclinical studies?

Methodological Answer:

- HPLC with UV/Vis or ELSD detection to quantify impurities (<1% threshold) .

- LC-TOF/MS for identifying degradation products or isomerization .

- Thermogravimetric analysis (TGA) to assess hygroscopicity, which impacts stability .

Advanced Research Questions

Q. Q4. How does the hydroxymethyl group influence the pharmacokinetics of beta-carboline glucosides compared to non-hydroxylated analogs?

Methodological Answer: The hydroxymethyl group increases hydrophilicity, altering absorption via SGLT-1 transporters in the intestine . Comparative studies should:

Q. Q5. What experimental designs are recommended to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Dose-response studies : Test across a wide concentration range (nM to mM) to identify threshold effects.

- Cell-free assays (e.g., DPPH/ABTS) vs. cellular assays (e.g., ROS detection in HepG2 cells) to distinguish direct scavenging from metabolic modulation .

- Control for pH, solvent artifacts (e.g., DMSO), and light exposure, which may alter redox properties .

Q. Q6. How can researchers validate target engagement in proposed neuroprotective mechanisms?

Methodological Answer:

- Surface plasmon resonance (SPR) or ITC to quantify binding affinity with receptors (e.g., MAO-B or NMDA).

- Knockout models : Compare wild-type vs. MAO-B⁻/⁻ mice in neuroprotection assays (e.g., MPTP-induced Parkinsonism).

- Isothermal titration calorimetry (ITC) to confirm direct interaction with target proteins .

Q. Q7. What in vivo models are appropriate for studying the compound’s hypoglycemic or metabolic effects?

Methodological Answer:

- Streptozotocin-induced diabetic rodents : Monitor glucose tolerance (OGTT) and insulin sensitivity (HOMA-IR).

- Continuous glucose monitoring (CGM) in freely moving animals to track real-time glycemic variability .

- Pair with metabolomics (e.g., GC-MS for TCA cycle intermediates) to map metabolic pathway modulation .

Q. Q8. How should researchers address potential off-target effects in kinase inhibition assays?

Methodological Answer:

- Kinase profiling panels (e.g., Eurofins KinaseScan®) to assess selectivity across 300+ kinases.

- CRISPR-Cas9 silencing of primary targets to confirm phenotype rescue in cellular models.

- Molecular docking simulations (AutoDock Vina) to predict binding poses and prioritize mutagenesis studies .

Data Analysis & Reproducibility

Q. Q9. What statistical approaches are essential for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

Q. Q10. How can batch-to-batch variability in glucoside synthesis impact reproducibility, and how is it mitigated?

Methodological Answer:

- Quality-by-Design (QbD) : Use DOE (design of experiments) to optimize reaction parameters (e.g., glucose donor purity, catalyst loading) .

- Accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways.

- NMR-based fingerprinting to certify batch consistency before biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.